Purpurin Purpurin Purpurin is a trihydroxyanthraquinone derived from anthracene by substitution with oxo groups at C-9 and C-10 and with hydroxy groups at C-1, C-2 and C-4. It has a role as a biological pigment, a histological dye and a plant metabolite.
Purpurin is a natural product found in Rubia argyi, Rubia wallichiana, and other organisms with data available.
See also: Rubia tinctorum root (part of).
Brand Name: Vulcanchem
CAS No.: 81-54-9
VCID: VC21092178
InChI: InChI=1S/C14H8O5/c15-8-5-9(16)14(19)11-10(8)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,15-16,19H
SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O
Molecular Formula: C14H8O5
Molecular Weight: 256.21 g/mol

Purpurin

CAS No.: 81-54-9

Cat. No.: VC21092178

Molecular Formula: C14H8O5

Molecular Weight: 256.21 g/mol

* For research use only. Not for human or veterinary use.

Purpurin - 81-54-9

Specification

CAS No. 81-54-9
Molecular Formula C14H8O5
Molecular Weight 256.21 g/mol
IUPAC Name 1,2,4-trihydroxyanthracene-9,10-dione
Standard InChI InChI=1S/C14H8O5/c15-8-5-9(16)14(19)11-10(8)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,15-16,19H
Standard InChI Key BBNQQADTFFCFGB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O
Appearance Assay:≥95%A crystalline solid
Melting Point 259.0 °C

Introduction

Chemical Properties and Structure

Purpurin is formally derived from 9,10-anthraquinone by the replacement of three hydrogen atoms with hydroxyl (OH) groups at positions C-1, C-2, and C-4 . This specific arrangement of hydroxyl groups contributes significantly to its biological activities.

Physical and Chemical Characteristics

Table 1 provides a comprehensive overview of the physical and chemical properties of purpurin:

PropertyValue
Chemical FormulaC₁₄H₈O₅
Molecular Weight256.21 g/mol
CAS Number81-54-9
Melting Point253-256°C (lit.)
Boiling Point359.45°C (rough estimate)
Density1.659 g/cm³
Physical AppearanceBrown-red to brown powder
Refractive Index1.4825 (estimate)
Flash Point113°C
Water Solubility6.405 mg/L (25°C)
SolubilityDMSO (Slightly), Methanol (Slightly, Heated)
LogP4.600 (est)
pKa7.05±0.20 (Predicted)
Maximum Absorption Wavelength480 nm (MeOH), 515 nm, 521 nm (2nd)

Data compiled from sources

The compound forms orange-red needles that melt at approximately 259°C. It appears red when dissolved in ethanol and yellow when dissolved in alkalis in boiling water. Unlike its related compound alizarin, purpurin can be dissolved by boiling in a solution of aluminum sulfate, from which it can be precipitated by acid – a property that can be used to separate these two dyes .

Natural Sources and Historical Uses

Purpurin occurs naturally in the roots of the madder plant (Rubia tinctorum), together with alizarin (1,2-dihydroxyanthraquinone). The plant root actually contains colorless glycosides of these dyes .

Historical Significance

The use of madder root for dyeing cloth dates back to at least 1500 BC. Purpurin and alizarin were first isolated from madder root by Pierre Robiquet and Colin, two French chemists, in 1826. The compounds were later identified as anthracene derivatives by Gräbe and Liebermann in 1868 .

Pharmacological Activities

Recent scientific investigations have revealed numerous pharmacological properties of purpurin, positioning it as a compound with significant therapeutic potential.

Antioxidant Properties

The robust antioxidant nature of purpurin is responsible for many of its pharmacological effects. Its potent free radical scavenging ability has been demonstrated in multiple studies . The antioxidant activity of purpurin is attributed to its phenolic hydroxyl groups, which can donate electrons to neutralize free radicals.

Research has shown that purpurin exerts its antioxidant effects by:

  • Scavenging reactive oxygen species (ROS)

  • Reducing oxidative stress in cellular systems

  • Protecting against oxidative damage to cellular components

Anti-inflammatory Effects

Purpurin demonstrates significant anti-inflammatory activity primarily through reducing oxidative stress, which is fundamental for targeting diseases involving endoplasmic reticulum and mitochondrial stress .

A 2023 study showed that purpurin effectively treats inflammation by:

  • Reducing pro-inflammatory cytokines (IL-6, TNF-α, IL-1β)

  • Increasing anti-inflammatory cytokines (IL-10)

  • Reducing MMP3 (Matrix Metalloproteinase-3) content in animal models

These findings suggest purpurin may have potential applications in treating inflammatory conditions such as rheumatoid arthritis. Research using adjuvant-induced arthritis rat models indicated that purpurin improved joint injury and regulated the level of FOXP3 and CD4+/CD8+ T cells .

Anticancer Properties

Purpurin exhibits promising anticancer activity through several mechanisms:

  • Photosensitization: When exposed to UV light, purpurin produces target-specific ROS-dependent apoptosis in cancer cells .

  • Direct cytotoxicity: Purpurin has been shown to inhibit the proliferation of mammalian cancer cells, though at higher concentrations than those required for its antibacterial effects .

  • Dual action potential: Interestingly, purpurin demonstrates both cell-killing and cell-survival properties depending on external conditions and cellular context .

Recent research has explored the potential of purpurin and its derivatives, particularly purpurin-18, in photodynamic therapy (PDT) for cancer treatment. Purpurin-18 has demonstrated enhanced photodynamic activity against various cancer cell lines and animal models .

Antimicrobial Activity

Purpurin exhibits significant antimicrobial properties against various pathogens:

Antibacterial Activity

A 2021 study demonstrated that purpurin inhibits bacterial cytokinesis through perturbation of FtsZ assembly . Key findings include:

  • Concentration-dependent inhibition of bacterial growth

  • Induction of bacterial cell filamentation

  • Inhibition of Z-ring localization at the midcell

  • Binding to FtsZ with a dissociation constant of 11 µM

  • Reduction of GTP hydrolysis by binding near the nucleotide-binding site of FtsZ

These results suggest purpurin could serve as a lead molecule for developing novel antibacterial agents.

Antifungal Activity

Purpurin has also demonstrated antifungal activity, particularly against Candida species. It has been shown to:

  • Suppress Candida albicans biofilm formation

  • Inhibit hyphal development

  • Trigger caspase-independent apoptosis in Candida dubliniensis biofilms

Neuromodulatory Effects

Purpurin exhibits several neuromodulatory properties that make it a promising candidate for treating neurological disorders:

  • Blood-brain barrier penetration: Purpurin can cross the blood-brain barrier, enabling it to exert effects directly on neural tissues .

  • Neuroprotective effects: Research has demonstrated that purpurin provides neuroprotection through its antioxidant properties and other mechanisms .

  • Specific neurological applications:

    • Antidepressant action: Studies have shown purpurin exerts antidepressant-like effects on behavior and stress axis reactivity .

    • Anti-Alzheimer properties: Purpurin has been found to modulate Tau-derived VQIVYK fibrillization and ameliorate Alzheimer's disease-like symptoms in animal models .

  • Selective inhibition of monoamine oxidase A (MAO-A): Purpurin acts as a MAO-A inhibitor with a Ki value of 0.422 μM, suggesting potential applications in treating depression and related disorders .

Cardioprotective Effects

A recent 2025 study has revealed significant cardioprotective effects of purpurin, particularly against myocardial infarction in rats . Key findings include:

Effects on Cardiac Function Markers

Purpurin treatment significantly normalized cardiac function markers, including:

  • Creatine kinase (CK)

  • Alanine transaminase (ALT)

  • Aspartate transaminase (AST)

  • Gamma-glutamyl transferase (GGT)

Effects on Cardiac ATPases and Electrolytes

Table 2: Effects of Purpurin on Cardiac ATPases in Isoproterenol-Induced Myocardial Infarction Rats

ATPase TypeControlIsoproterenolPurpurin 25 mgPurpurin 50 mg
Na⁺/K⁺ ATPase (units/mg protein)5.8 ± 0.062.2 ± 0.053.4 ± 0.085.1 ± 0.02
Mg²⁺ ATPase (units/mg protein)4.8 ± 0.082.9 ± 0.033.0 ± 0.043.8 ± 0.01
Ca²⁺ ATPase (units/mg protein)3.4 ± 0.070.7 ± 0.011.5 ± 0.082.6 ± 0.06

Data from source

Purpurin pretreatment significantly increased the levels of all three ATPases in a dose-dependent manner. It also regulated electrolyte balance by increasing potassium levels while decreasing sodium and calcium levels in cardiac tissue .

Anti-inflammatory Effects in Cardiac Tissue

Purpurin demonstrated potent anti-inflammatory effects in cardiac tissue by decreasing proinflammatory cytokines, thereby preventing cardiac tissue damage .

Therapeutic Applications and Current Research

Current research explores several promising therapeutic applications for purpurin:

Antibacterial Drug Development

Purpurin's ability to inhibit bacterial cell division by targeting FtsZ makes it a promising lead for developing novel antibacterial drugs, particularly against resistant bacteria .

Anti-rheumatoid Arthritis Treatment

Studies have demonstrated purpurin's effectiveness in treating adjuvant-induced arthritis in rats, suggesting potential applications in rheumatoid arthritis therapy .

Cancer Therapy

Researchers are investigating purpurin and derivatives, particularly purpurin-18, for:

  • Photodynamic therapy (PDT)

  • Photothermal therapy (PTT)

  • Combination therapies with enhanced tumor selectivity

Purpurin-18 has been incorporated into various delivery systems such as nanoparticles, nanofibers, micelles, liposomes, and polymers to improve its physicochemical properties, stability, bioavailability, and anticancer efficiency .

Neurodegenerative Disorders

Purpurin's ability to cross the blood-brain barrier and its effects on Tau-derived fibrillization suggest potential applications in Alzheimer's disease treatment .

Recent Advancements and Future Directions

Recent research has focused on enhancing purpurin's therapeutic potential through various approaches:

Novel Delivery Systems

Researchers are developing various delivery systems to overcome purpurin's limitations, particularly its poor water solubility and aggregation tendency:

  • Nanoparticles

  • Liposomes

  • Micelles

  • Polymeric carriers

Structural Modifications

Chemical modifications of purpurin are being explored to enhance its:

  • Solubility

  • Bioavailability

  • Target specificity

  • Pharmacological activity

Combination Therapies

Studies are investigating the synergistic effects of purpurin with other therapeutic agents, particularly for cancer treatment .

Expanded Applications

Research is expanding into new potential applications:

  • Cardiovascular protection

  • Immunomodulation

  • Anti-fibrotic therapy

  • Metabolic disorders

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